molecular formula C9H8ClN3O B1361037 3-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-aniline CAS No. 6595-79-5

3-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-aniline

Cat. No.: B1361037
CAS No.: 6595-79-5
M. Wt: 209.63 g/mol
InChI Key: AHCZAZOXRKPNHL-UHFFFAOYSA-N
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Description

3-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-aniline is an organic compound that features a unique structure combining an oxadiazole ring with an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-aniline typically involves the formation of the oxadiazole ring followed by the introduction of the aniline group. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a chloromethyl-substituted nitrile oxide with an aniline derivative can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions that maximize yield and minimize by-products. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted aniline derivatives, while oxidation can lead to the formation of corresponding oxadiazole derivatives.

Mechanism of Action

The mechanism of action of 3-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-aniline involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives and aniline derivatives. Examples include:

  • 3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline
  • 3-(5-Chloromethyl-1,2,4-thiadiazol-3-yl)aniline

Uniqueness

What sets 3-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-aniline apart is its unique combination of the oxadiazole ring and the chloromethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c10-5-8-12-9(13-14-8)6-2-1-3-7(11)4-6/h1-4H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCZAZOXRKPNHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NOC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649652
Record name 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6595-79-5
Record name 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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